![molecular formula C15H19BrN2O2 B3173583 4-[(2-Bromoacetyl)amino]-N-cyclohexylbenzamide CAS No. 947240-27-9](/img/structure/B3173583.png)
4-[(2-Bromoacetyl)amino]-N-cyclohexylbenzamide
Overview
Description
4-[(2-Bromoacetyl)amino]-N-cyclohexylbenzamide is a chemical compound with the molecular formula C15H19BrN2O2 and a molar mass of 339.23 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a bromoacetyl group and a cyclohexylbenzamide moiety.
Preparation Methods
The synthesis of 4-[(2-Bromoacetyl)amino]-N-cyclohexylbenzamide typically involves the reaction of 4-aminobenzamide with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
4-[(2-Bromoacetyl)amino]-N-cyclohexylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to yield amine derivatives.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(2-Bromoacetyl)amino]-N-cyclohexylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is employed in the study of enzyme inhibition and protein modification due to its reactive bromoacetyl group.
Mechanism of Action
The mechanism of action of 4-[(2-Bromoacetyl)amino]-N-cyclohexylbenzamide involves the interaction of its bromoacetyl group with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds with proteins or enzymes, thereby inhibiting their activity. The compound may also modulate specific signaling pathways by targeting key molecular components .
Comparison with Similar Compounds
Similar compounds to 4-[(2-Bromoacetyl)amino]-N-cyclohexylbenzamide include other bromoacetyl derivatives and benzamide analogs. For example:
4-[(2-Bromoacetyl)amino]benzenearsonic acid: This compound also contains a bromoacetyl group but differs in its arsonic acid moiety.
N-(Bromoacetyl)-beta-alanyl-N-(2-{4-[(carboxycarbonyl)amino]phenyl}: This compound has a similar bromoacetyl group but includes a beta-alanyl moiety.
The uniqueness of this compound lies in its cyclohexylbenzamide structure, which imparts specific chemical and biological properties that are distinct from other bromoacetyl derivatives.
Properties
IUPAC Name |
4-[(2-bromoacetyl)amino]-N-cyclohexylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2O2/c16-10-14(19)17-13-8-6-11(7-9-13)15(20)18-12-4-2-1-3-5-12/h6-9,12H,1-5,10H2,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAKLKQNDAKDOFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=C(C=C2)NC(=O)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


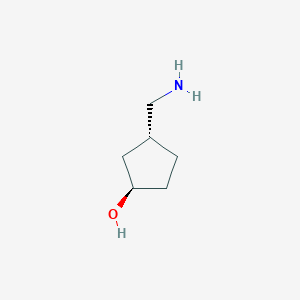
![2-[(2-Amino-benzyl)-(2-hydroxy-ethyl)-amino]-ethanol](/img/structure/B3173502.png)
![2-Methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B3173512.png)
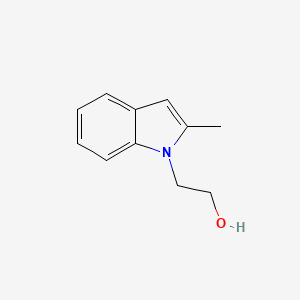
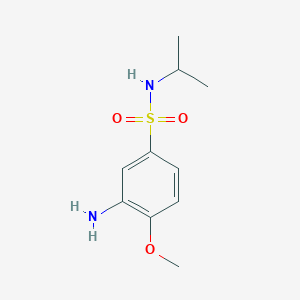
![8-{[(4-ethylphenyl)amino]methyl}-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-7-one](/img/structure/B3173536.png)
![8-{[(4-methylphenyl)amino]methyl}-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B3173539.png)
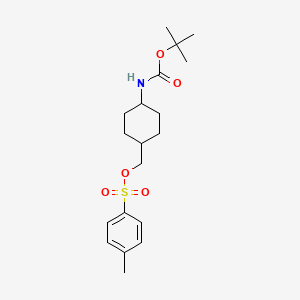
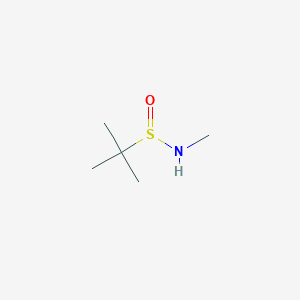
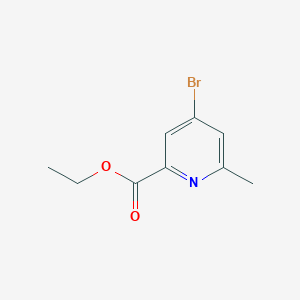
![9H-pyrido[2,3-b]indole-6-carboxylic acid](/img/structure/B3173572.png)
![4-[(2-Bromoacetyl)amino]-N-isopropylbenzamide](/img/structure/B3173577.png)
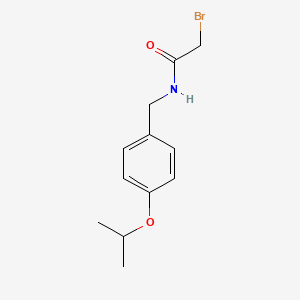
![N-[3-(Benzyloxy)phenyl]-2-bromoacetamide](/img/structure/B3173600.png)
